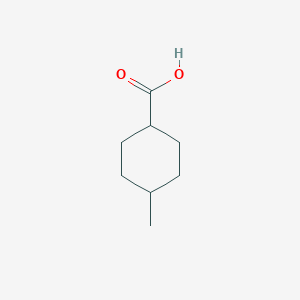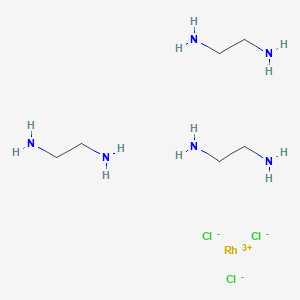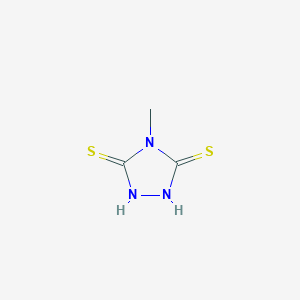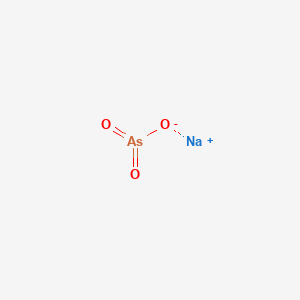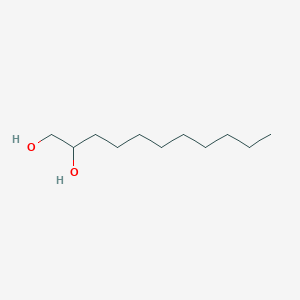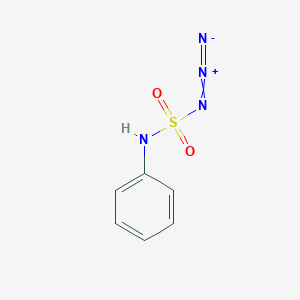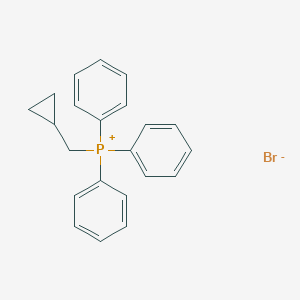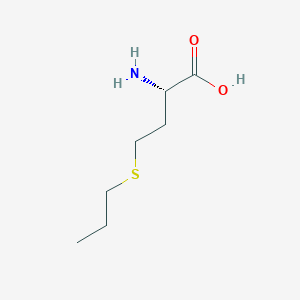
2,6-Dibromo-3-methyl-4-nitrophenol
Vue d'ensemble
Description
2,6-Dibromo-3-methyl-4-nitrophenol is a compound of interest due to its distinct chemical properties and potential applications. It belongs to a class of compounds characterized by their nitrophenol structure, which significantly influences their chemical behavior and interactions.
Synthesis Analysis
The synthesis of 2,6-Dibromo-3-methyl-4-nitrophenol and similar compounds often involves nitration reactions. For instance, Hartshorn et al. (1985) discuss the nitration of bromophenols leading to products of nitro-debromination, which is likely relevant to the synthesis of similar compounds like 2,6-Dibromo-3-methyl-4-nitrophenol (Hartshorn, Robinson, Vaughan, & White, 1985).
Molecular Structure Analysis
The molecular structure of such compounds has been explored through various spectroscopic techniques. Fedorov et al. (2005) examined 2,6-dibromo-4-nitrophenol and found that dissolution in aprotic protophilic solvents forms a three-center solvation H-complex, indicating a complex molecular structure (Fedorov et al., 2005).
Applications De Recherche Scientifique
Chemical Reactions and Structures :
- Gray et al. (1984) explored the nitrations of various substituted phenols, including 2,6-dibromo-4-methylphenols, providing insight into the formation of benzoquinones and lactones, which are significant in organic synthesis and chemical reaction studies (Gray et al., 1984).
- Manimozhi et al. (2022) investigated 2,6-dibromo-4-nitrophenol using density functional theory (DFT), providing detailed insights into its molecular structure and vibrational spectra. This kind of study is crucial for understanding the molecular behavior of such compounds (Manimozhi et al., 2022).
Biodegradation and Environmental Impact :
- Bhushan et al. (2000) examined the biodegradation of 3-methyl-4-nitrophenol, closely related to 2,6-dibromo-3-methyl-4-nitrophenol, highlighting the environmental impact and degradation pathways of such compounds (Bhushan et al., 2000).
- Min et al. (2019) researched the biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp., which is vital for understanding the environmental fate and degradation of this compound (Min et al., 2019).
Toxicological Effects and Safety :
- O'Connor and Young (1989) evaluated the toxicity of various substituted phenols, including 2,6-dibromo-4-nitrophenol, under methanogenic conditions, providing essential data for environmental and health safety assessments (O'Connor & Young, 1989).
- Nehéz et al. (1985) studied the mutagenic effect of 3-methyl-4-nitrophenol, which is structurally related to 2,6-dibromo-3-methyl-4-nitrophenol, on somatic cells, highlighting the potential genetic and health risks associated with exposure to such chemicals (Nehéz et al., 1985).
Photocatalysis and Detection Applications :
- Chakraborty et al. (2021) demonstrated the use of composite nanocones for the electrochemical detection and photodegradation of 4-nitrophenol, indicating potential applications in detecting and degrading nitrophenol derivatives, including 2,6-dibromo-3-methyl-4-nitrophenol (Chakraborty et al., 2021).
Mécanisme D'action
Mode of Action
It is known that the compound is involved in a novel degradation process that includes consecutive oxidative and hydrolytic debromination . The exact interaction of the compound with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
It is known that the compound is involved in a novel degradation process that includes consecutive oxidative and hydrolytic debromination
Propriétés
IUPAC Name |
2,6-dibromo-3-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHPHFJJKHXWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377806 | |
| Record name | 2,6-dibromo-3-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-methyl-4-nitrophenol | |
CAS RN |
14401-03-7 | |
| Record name | 2,6-dibromo-3-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

